5'-Fluoro-2'-hydroxyacetophenone
Overview
Description
5’-Fluoro-2’-hydroxyacetophenone, also known as 2-ethanoyl-4-fluorophenol or 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, is an important medicine intermediate . It can be used as a synthetic intermediate for multiple beta-blockers .
Synthesis Analysis
5’-Fluoro-2’-hydroxyacetophenone can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .
Molecular Structure Analysis
The molecular formula of 5’-Fluoro-2’-hydroxyacetophenone is C8H7FO2 . Its molecular weight is 154.1384 .
Chemical Reactions Analysis
5’-Fluoro-2’-hydroxyacetophenone has been used in the preparation of 1-(5-fluoro-2-hydroxyphenyl)-3-hydroxy-5-phenyl-2,4-pentadien-1-one and 3-hydroxy and 3-methoxyflavones .
Scientific Research Applications
Synthesis and Chemical Characterization
5'-Fluoro-2'-hydroxyacetophenone has been synthesized through a variety of methods, illustrating its versatility as an intermediate in organic chemistry. For instance, Zhao Xiang-kui (2009) improved its preparation from p-aminophenol, achieving an overall yield of 54.5% through esterification, Fries rearrangement, hydrolysis, and fluorination diazotization steps (Zhao Xiang-kui, 2009). Additionally, studies on the synthesis of derivatives, such as chalcones and flavones, showcase its utility in generating compounds with potential therapeutic applications (Khaled R. A. Abdellatif et al., 2015).
Intramolecular Interactions and Structural Analysis
The role of ring substituents on hydrogen bonding in derivatives of 5'-Fluoro-2'-hydroxyacetophenone has been studied, revealing insights into their structural dynamics and electronic properties. For example, the analysis of 5-cyano-2-hydroxyacetophenone and 2-hydroxy-4-methoxy-5-nitroacetophenone provided valuable data on intramolecular hydrogen bonds and their effects on fluorescence spectra (A. Filarowski et al., 2007).
Biological Evaluation and Potential Applications
The pharmacological potential of compounds derived from 5'-Fluoro-2'-hydroxyacetophenone has been explored, particularly in the context of anti-inflammatory, antioxidant, and analgesic activities. The synthesis and evaluation of novel 4'-fluoro-2'-hydroxychalcone derivatives have shown significant biological activities, highlighting the compound's relevance in medicinal chemistry (Khaled R. A. Abdellatif et al., 2015).
Furthermore, its derivatives have been assessed for antimycobacterial activities, indicating the potential for developing new therapeutic agents against resistant strains of Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(5-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFFXZYMDLWRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192588 | |
Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluoro-2'-hydroxyacetophenone | |
CAS RN |
394-32-1 | |
Record name | 5′-Fluoro-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-4-fluorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-4-FLUOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6FHC9K7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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